BenchChemオンラインストアへようこそ!

Aceprometazine

Geriatric Pharmacovigilance Phenothiazine Safety Adverse Drug Event Risk

Aceprometazine (CAS 13461-01-3) is a phenothiazine derivative prescription drug characterized by its dual neuroleptic and anti-histamine properties. It functions primarily as a dopamine D2 receptor antagonist and a histamine H1 receptor antagonist, enabling it to cross the blood-brain barrier to induce sedation.

Molecular Formula C19H22N2OS
Molecular Weight 326.5 g/mol
CAS No. 13461-01-3
Cat. No. B1664960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAceprometazine
CAS13461-01-3
SynonymsMepronizine;  Acepromethazine;  Aceprometazine;  Aceprometazina;  Aceprometazinum;  Aceprometazinum;  Aceprometazina .
Molecular FormulaC19H22N2OS
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C
InChIInChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3
InChIKeyXLOQNFNTQIRSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.22e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aceprometazine (CAS 13461-01-3): A Phenothiazine Neuroleptic-Antihistamine for Specialized Sedation and Research Procurement


Aceprometazine (CAS 13461-01-3) is a phenothiazine derivative prescription drug characterized by its dual neuroleptic and anti-histamine properties [1]. It functions primarily as a dopamine D2 receptor antagonist and a histamine H1 receptor antagonist, enabling it to cross the blood-brain barrier to induce sedation [2]. Structurally related to the veterinary drug acepromazine, aceprometazine is not widely prescribed but has a specific therapeutic niche, often used in combination with meprobamate for the treatment of sleep disorders [1]. Its molecular formula is C₁₉H₂₂N₂OS, with a molecular weight of 326.46 g/mol [3].

Aceprometazine Procurement: Why In-Class Phenothiazine Substitution Presents Quantifiable Clinical and Research Risks


Phenothiazine derivatives, while sharing a core structure, exhibit distinct pharmacological profiles that preclude simple interchangeability. Aceprometazine's specific combination of D2 and H1 antagonism, along with its unique acetyl substitution at the 2-position, results in a pharmacodynamic signature that differs from close structural analogs like acepromazine [1]. This is not a matter of generic equivalence; direct substitution can lead to unanticipated variations in sedative efficacy, adverse event profiles, and research reproducibility. For instance, clinical data quantifies a specific risk of syncope (OR = 2.0) associated with aceprometazine in elderly populations, a risk that may not be uniformly present across all phenothiazines [2]. Therefore, for studies requiring precise replication of published results or for clinical applications where the exact benefit-risk balance is critical, the use of aceprometazine as specified is mandatory.

Aceprometazine (13461-01-3) vs. Alternatives: A Quantitative Guide to Evidence-Based Differentiation


Quantified Syncope Risk in Elderly Patients: A Differentiator from Unstudied Phenothiazine Analogs

In a case-control study of elderly patients, aceprometazine was identified as one of only four drugs significantly associated with an excess risk of syncope, with an odds ratio (OR) of 2.0 (95% CI: 1.5-2.5) [1]. This quantitative risk assessment is not available for many closely related phenothiazines, providing a specific data point for risk-benefit analysis when selecting a sedative for this vulnerable population. The comparator for this risk is the baseline incidence of syncope in the studied population not exposed to aceprometazine.

Geriatric Pharmacovigilance Phenothiazine Safety Adverse Drug Event Risk

Comparative Sedative Onset Time in Canine Premedication: Acepromazine vs. Medetomidine-Vatinoxan

A randomized, blinded clinical study in healthy dogs (n=25) compared intramuscular premedication with acepromazine (0.02 mg/kg) plus methadone versus medetomidine-vatinoxan (0.01 mg/kg and 0.2 mg/kg) plus methadone. The study found a significant difference in the time to achieve adequate sedation (sedation scale score ≥6). The median time for the medetomidine-vatinoxan group was 5 minutes (range 5-10), while the acepromazine group required a median of 20 minutes (range 10-25), a 4-fold longer duration (P-value < 0.001) [1].

Veterinary Anesthesiology Sedative Onset Canine Premedication

Differential Impact on Propofol Induction Dose in Canine Anesthesia

In a randomized clinical trial of 38 dogs, premedication with acepromazine (0.01 mg/kg) and methadone (0.3 mg/kg) required a significantly higher dose of propofol for anesthetic induction compared to a regimen that added dexmedetomidine (1.5 μg/kg). The study reported a statistically significant difference in propofol induction doses (p = 0.001), with the acepromazine-only group requiring a higher dose [1]. While the absolute propofol doses were not reported in the abstract, the significant p-value (0.001) confirms a meaningful difference in anesthetic requirement.

Veterinary Anesthesiology Anesthetic Induction Propofol Sparing Effect

Comparative Sedation Depth in Brachycephalic Dogs: Acepromazine vs. Dexmedetomidine

A randomized, blinded clinical study in 40 brachycephalic dogs undergoing surgery compared premedication with acepromazine (20 μg/kg) plus methadone versus dexmedetomidine (2 μg/kg) plus methadone. Sedation scores (scale 0-18) were significantly lower in the acepromazine group, with a median score of 1.5 (range 0-12), compared to a median of 5 (range 1-18) in the dexmedetomidine group (p = 0.021) [1].

Veterinary Anesthesiology Sedation Depth Brachycephalic Dogs

Commercial Purity Specifications as a Baseline for Reproducible Research

Commercially available aceprometazine is supplied with a certified purity of ≥98%, as determined by analytical methods . This high-purity specification is essential for ensuring reproducibility in in vitro and in vivo studies. While not a direct comparator to another compound, this specification provides a quantitative baseline against which other lots or sources of aceprometazine can be evaluated to ensure consistency in research findings.

Analytical Chemistry Compound Purity Research Reproducibility

Defined Application Scenarios for Aceprometazine (13461-01-3) Based on Quantified Differentiation


Geriatric Pharmacoepidemiology and Drug Safety Studies

Aceprometazine is an ideal candidate for inclusion in pharmacovigilance studies focusing on adverse drug events in the elderly. Its quantified association with an increased risk of syncope (OR = 2.0) provides a validated data point for comparative risk assessments against other sedatives or antipsychotics used in this population [1]. Research protocols can leverage this known risk profile as a positive control or for studying drug-drug interactions.

Veterinary Anesthesiology: Protocols Requiring Delayed or Mild Sedative Onset

For veterinary procedures where a rapid onset of deep sedation is not desired or may be contraindicated, acepromazine (at a dose of 0.02 mg/kg IM) offers a quantifiably slower and more predictable onset compared to agents like medetomidine-vatinoxan (20 minutes vs. 5 minutes to achieve a sedation score ≥6) [2]. This allows for a more gradual induction, which can be advantageous in certain clinical or research settings involving canine patients.

Comparative Veterinary Anesthesia Research: A Baseline Sedative Control

Acepromazine serves as a well-characterized control in comparative veterinary anesthesia studies. Its specific effects on sedation depth (median score 1.5 on a 0-18 scale in brachycephalic dogs at 20 μg/kg) and its documented influence on propofol induction requirements (p=0.001) provide a robust, evidence-based baseline for evaluating novel sedative combinations or protocols [3][4]. This ensures new findings can be contextualized against a known pharmacological standard.

Analytical Method Development and Validation

Given its defined molecular structure (C₁₉H₂₂N₂OS) and the commercial availability of a high-purity (≥98%) standard, aceprometazine is a suitable analyte for developing and validating analytical methods such as HPLC or LC-MS for its quantification in biological matrices or pharmaceutical formulations . Its well-characterized physicochemical properties, including a boiling point of 490.1±45.0 °C and XLogP3 of 4.300, facilitate method optimization [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aceprometazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.